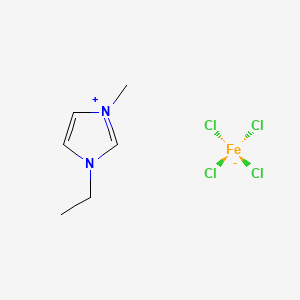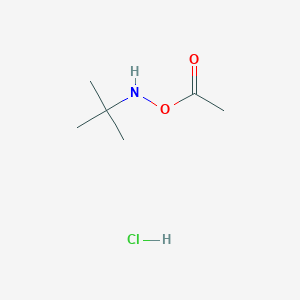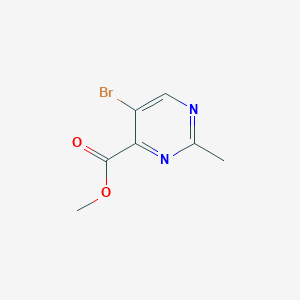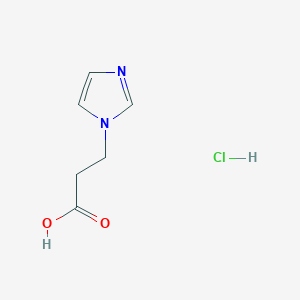
(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid
Descripción general
Descripción
“(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid” is a type of boronic acid that has a molecular weight of 211 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids like “(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid” often involves the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid . Rapid reaction between amines and boron compounds is observed in all cases .
Molecular Structure Analysis
Boronic acids have a rich, fascinating, and complex structural chemistry, especially related to clusters, cages, complexes, and anions associated with B–O and B–N containing systems . The most common use of boronic acid motifs in molecular recognition is the sensing of mono- and polysaccharides .
Chemical Reactions Analysis
Boronic acids are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction to date .
Physical And Chemical Properties Analysis
“(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid” is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Organic Synthesis
Boronic acids are pivotal in organic synthesis, particularly in Suzuki cross-coupling reactions, which are essential for forming carbon-carbon bonds. These reactions are fundamental in creating complex organic molecules, pharmaceuticals, and polymers. The research illustrates the utility of boronic acids in synthesizing biologically active compounds and their role as intermediates in organic synthesis. For instance, amino-3-fluorophenyl boronic acid derivatives have been synthesized for use in constructing glucose sensing materials, highlighting their importance in creating biologically relevant structures (Sasmita Das et al., 2003).
Material Science and Sensing Applications
The application of boronic acids extends into materials science, where they are used to develop novel materials with specific properties. For example, aryl boronic acids have been cyclic-esterified to screen for organic room-temperature phosphorescent (RTP) and mechanoluminescent materials. This research underscores the role of boronic acid derivatives in modulating the optical properties of materials, leading to advancements in luminescent materials (Kai Zhang et al., 2018).
Biosensing and Diagnostics
Boronic acids are also utilized in developing fluorescent sensors for biological and chemical analytes due to their ability to form reversible covalent bonds with diols and polyols. This characteristic makes them suitable for detecting sugars and other biological molecules. For instance, phenylboronic acid derivatives have been employed in the development of sensors for saccharide recognition, leveraging the interaction between boronic acids and diol-containing molecules for selective sensing applications (B. Mu et al., 2012).
Biological Applications
In the biological context, boronic acid-based sensors have been explored for bacterial recognition, exploiting the interaction between boronic acids and diol groups on bacterial cell walls. This approach offers a rapid, non-enzymatic method for bacterial detection, highlighting the potential of boronic acids in biomedical diagnostics (Rehab M. Amin & S. Elfeky, 2013).
Safety And Hazards
Direcciones Futuras
Boronic acids are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The key interaction of boronic acids with diols allows utilization in various areas .
Propiedades
IUPAC Name |
[3-(dimethylcarbamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-12(2)9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXFXVKQLCHKSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660224 | |
| Record name | [3-(Dimethylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid | |
CAS RN |
874219-27-9 | |
| Record name | B-[3-[(Dimethylamino)carbonyl]-4-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Dimethylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dimethylcarbamoyl)-4-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate](/img/structure/B1437216.png)
![(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B1437217.png)





![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1437230.png)





